Thermal Stability Differentiation: Folic Acid Exhibits 1.55× Higher Activation Energy Barrier Than 5-Methyltetrahydrofolic Acid
Under ambient pressure thermal treatment, folic acid demonstrates markedly superior thermal stability compared to 5-methyltetrahydrofolic acid (5-MTHF). The degradation of both folates follows first-order reaction kinetics, with folic acid exhibiting an Arrhenius activation energy (Ea) of 51.66 kJ/mol, whereas 5-MTHF exhibits an Ea of 79.98 kJ/mol [1]. The lower activation energy for folic acid indicates that less thermal energy is required to initiate degradation, translating to slower degradation rates under equivalent thermal conditions. The study explicitly notes that 'the stability of folic acid toward thermal and combined high pressure thermal treatments was much higher than 5-methyltetrahydrofolic acid' [1].
| Evidence Dimension | Thermal degradation activation energy (Ea) |
|---|---|
| Target Compound Data | 51.66 kJ/mol (folic acid) |
| Comparator Or Baseline | 79.98 kJ/mol (5-methyltetrahydrofolic acid) |
| Quantified Difference | ΔEa = 28.32 kJ/mol; folic acid requires 1.55× higher energy input for thermal degradation initiation |
| Conditions | Ambient pressure, aqueous buffer system, thermal treatment kinetic study |
Why This Matters
Procurement for thermal processing applications (e.g., fortified foods requiring heat sterilization) should prioritize folic acid over reduced folates due to its quantifiably superior thermal stability, reducing fortificant overage requirements and minimizing post-processing potency loss.
- [1] Nguyen MT, Indrawati, Hendrickx M. Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. Journal of Agricultural and Food Chemistry. 2003;51(11):3352-3357. View Source
